molecular formula C35H44O11 B1247121 [(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-7,14-diacetyloxy-4-butanoyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] benzoate

[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-7,14-diacetyloxy-4-butanoyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] benzoate

Cat. No.: B1247121
M. Wt: 640.7 g/mol
InChI Key: PGAJUQOMDBGDPH-BYYJYFEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Euphorbia diterpenoid 1 is a tetracyclic diterpenoid isolated from the whole plant of Euphorbia decipiens and exhibits inhibitory activity against prolyl endopeptidase (EC 3.4.21.26). It has a role as a metabolite and an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor. It is a butyrate ester, a tetracyclic diterpenoid, a benzoate ester, an acetate ester, a cyclic ether, a bridged compound and a lactol.

Scientific Research Applications

Structural Diversity and Biological Activities

Diterpenoids, including Euphorbia diterpenoid 1, are known for their structural diversity and biological activities. Euphorbia fischeriana Steud, a traditional Chinese medicinal herb, contains rich diterpenoids and is used for treating conditions such as edema, ascites, and cancer. These diterpenoids, classified into various subtypes like ent-abietane, daphnane, tigliane, and ingenane, are significant for drug discovery due to their varied chemical structures and biological activities (Jian, Zhang, & Liu, 2018).

Anti-Cancer Activities

Diterpenoids derived from Euphorbia fischeriana Steud have shown promising anti-cancer activities. Their major anticancer active constituents have been investigated, revealing numerous newly discovered diterpenoids with potential therapeutic implications in cancer treatment (Jian, Zhang, Han, & Liu, 2018).

Bioactive Diterpenoid Metabolism

The metabolism of bioactive diterpenoids in genetically transformed Euphorbia lathyris roots highlights the potential of these compounds in natural product drug discovery. Transformed roots showed a similar metabolite profile to field-grown plants, indicating their utility in producing Euphorbia-specific diterpenoids for pharmacological applications (Ricigliano, Sica, Knowles, Diette, Howarth, & Oberlies, 2020).

Production and Biosynthesis

The production of bioactive diterpenoids in the Euphorbiaceae family, including Euphorbia, depends on evolutionarily conserved gene clusters. This discovery is pivotal in understanding the biosynthesis of medically important diterpenoids, offering insights into the development of drugs for conditions like actinic keratosis and HIV (King, Brown, Gilday, Larson, & Graham, 2014).

Properties

Molecular Formula

C35H44O11

Molecular Weight

640.7 g/mol

IUPAC Name

[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-7,14-diacetyloxy-4-butanoyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] benzoate

InChI

InChI=1S/C35H44O11/c1-8-12-26(38)44-28-20(4)17-34(46-22(6)37)27(28)30(45-31(39)23-13-10-9-11-14-23)33-18-42-35(34,41)32(7,40)29(33)24(19(2)3)15-16-25(33)43-21(5)36/h9-11,13-16,20,24-25,27-30,40-41H,2,8,12,17-18H2,1,3-7H3/t20-,24+,25+,27+,28-,29-,30+,32-,33+,34+,35+/m0/s1

InChI Key

PGAJUQOMDBGDPH-BYYJYFEHSA-N

Isomeric SMILES

CCCC(=O)O[C@H]1[C@H](C[C@]2([C@H]1[C@H]([C@@]34CO[C@@]2([C@@]([C@@H]3[C@H](C=C[C@H]4OC(=O)C)C(=C)C)(C)O)O)OC(=O)C5=CC=CC=C5)OC(=O)C)C

Canonical SMILES

CCCC(=O)OC1C(CC2(C1C(C34COC2(C(C3C(C=CC4OC(=O)C)C(=C)C)(C)O)O)OC(=O)C5=CC=CC=C5)OC(=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-7,14-diacetyloxy-4-butanoyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] benzoate
Reactant of Route 2
Reactant of Route 2
[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-7,14-diacetyloxy-4-butanoyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] benzoate
Reactant of Route 3
Reactant of Route 3
[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-7,14-diacetyloxy-4-butanoyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] benzoate
Reactant of Route 4
Reactant of Route 4
[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-7,14-diacetyloxy-4-butanoyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] benzoate
Reactant of Route 5
Reactant of Route 5
[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-7,14-diacetyloxy-4-butanoyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] benzoate
Reactant of Route 6
Reactant of Route 6
[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-7,14-diacetyloxy-4-butanoyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] benzoate

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